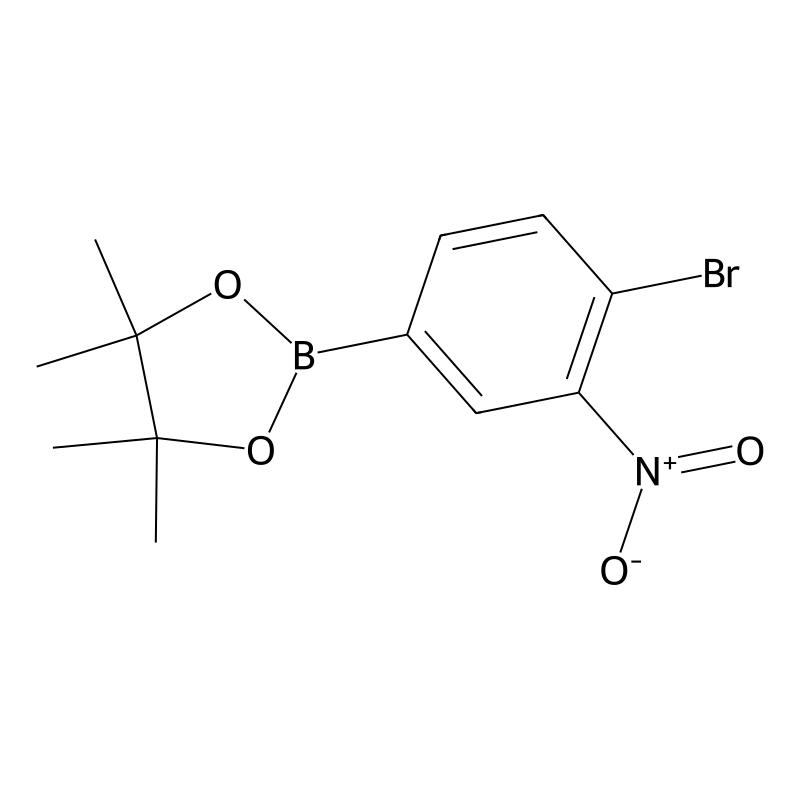

4-Bromo-3-nitrophenylboronic acid, pinacol ester

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

4-Bromo-3-nitrophenylboronic acid, pinacol ester is an organoboron compound characterized by its molecular formula and a molecular weight of approximately 327.967 g/mol. It is a derivative of phenylboronic acid and is primarily used in organic synthesis due to its reactivity and ability to form covalent bonds with various substrates. This compound features a bromine atom and a nitro group on the aromatic ring, which contribute to its unique chemical properties and potential applications in medicinal chemistry and materials science .

- They may be mildly irritating to skin and eyes.

- Consider standard laboratory practices for handling organic chemicals, including wearing gloves, eye protection, and working in a fume hood.

Organic synthesis

The pinacol ester moiety acts as a protecting group for the boronic acid. This allows for its use in various organic reactions where the boronic acid functionality might be incompatible. Once the reaction is complete, the pinacol ester can be cleaved to regenerate the free boronic acid. Source: Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine (Christophorou & Papaphilippou, 2014): )

Suzuki-Miyaura coupling

Boronic acids are key players in Suzuki-Miyaura coupling, a powerful tool for carbon-carbon bond formation. The presence of the bromine group at the 4th position and the nitro group at the 3rd position on the phenyl ring can influence the reactivity of the boronic acid in the coupling reaction. This can be useful for researchers studying reaction mechanisms or developing new synthetic strategies. Source: Suzuki-Miyaura Coupling: A Novel Method for Cross-Coupling Reactions of Organoboron Compounds (Miyaura & Suzuki, 1979):

Radiopharmaceuticals

The nitro group can be used for radiolabeling the molecule with isotopes like $^{18}$F for applications in positron emission tomography (PET) imaging. This could be useful for developing probes to study specific biological processes. Source: Synthesis of 18F-Radiolabeled Boronic Acids and Esters as PET Imaging Probes (Haran et al., 2015): )

- Suzuki Coupling Reaction: This compound can act as a boron source in Suzuki-Miyaura cross-coupling reactions, allowing for the formation of biaryl compounds. The presence of the bromo substituent facilitates the coupling with aryl halides.

- Nucleophilic Substitution: The nitro group can undergo nucleophilic substitution reactions, making it a versatile intermediate for synthesizing more complex molecules.

- Deprotection Reactions: The pinacol ester can be hydrolyzed under acidic or basic conditions to regenerate the corresponding boronic acid, which is useful for further transformations in organic synthesis .

The synthesis of 4-Bromo-3-nitrophenylboronic acid, pinacol ester typically involves several steps:

- Bromination: Starting from 3-nitrophenylboronic acid, bromination can be achieved using bromine or brominating agents under controlled conditions to introduce the bromo substituent.

- Formation of Pinacol Ester: The resulting bromo compound is then reacted with pinacol in the presence of an acid catalyst to form the pinacol ester. This reaction typically involves heating and careful monitoring of reaction conditions to ensure high yield and purity.

4-Bromo-3-nitrophenylboronic acid, pinacol ester finds applications in various fields:

- Organic Synthesis: It serves as a key intermediate in the synthesis of complex organic molecules, particularly in pharmaceutical chemistry.

- Material Science: The compound can be used to modify surfaces or create functional materials due to its reactivity.

- Bioconjugation: It may also be utilized in bioconjugation strategies where boronic acids are employed for labeling biomolecules or creating drug conjugates.

Interaction studies involving 4-Bromo-3-nitrophenylboronic acid, pinacol ester focus on its reactivity with various substrates and biological molecules. Research indicates that boronic acids can interact with diols and other nucleophiles, forming stable complexes that have implications for drug delivery systems and targeted therapies. Understanding these interactions is crucial for developing effective applications in medicinal chemistry and biotechnology .

Several compounds share structural similarities with 4-Bromo-3-nitrophenylboronic acid, pinacol ester. Here are some notable examples:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 4-Nitrophenylboronic acid pinacol ester | Lacks bromine but has similar reactivity | |

| 3-Nitrophenylboronic acid pinacol ester | Nitro group at different position | |

| 4-Bromo-phenylboronic acid | Simpler structure without nitro group | |

| 4-Methyl-3-nitrophenylboronic acid pinacol ester | Contains a methyl group instead of bromine |

Uniqueness

The uniqueness of 4-Bromo-3-nitrophenylboronic acid, pinacol ester lies in its combination of both bromine and nitro groups on the aromatic ring, which enhances its reactivity in cross-coupling reactions compared to other similar compounds. This makes it particularly valuable for applications requiring selective functionalization or complex molecule synthesis .